molecular formula C8H6N4O B6262023 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile CAS No. 2166766-68-1

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile

Cat. No.: B6262023
CAS No.: 2166766-68-1
M. Wt: 174.2
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Description

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This reaction proceeds through a cyclocondensation mechanism, forming the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrazolopyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrazolopyridine derivatives .

Scientific Research Applications

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been found to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the kinase domain of TRKs, the compound can block downstream signaling pathways, leading to reduced cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 6-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

2166766-68-1

Molecular Formula

C8H6N4O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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